4-Benzoylquinoline
CAS No.:
Cat. No.: VC4025957
Molecular Formula: C16H11NO
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11NO |
|---|---|
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | phenyl(quinolin-4-yl)methanone |
| Standard InChI | InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)14-10-11-17-15-9-5-4-8-13(14)15/h1-11H |
| Standard InChI Key | SFNPLKFRSAOPJZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 4-benzoylquinoline consists of a quinoline ring system fused with a benzoyl moiety at the 4-position. The quinoline nitrogen at position 1 and the ketone group at position 4 create a polarized electronic environment, influencing reactivity and intermolecular interactions . Key structural features include:
Physical Properties
Data from experimental studies and computational models reveal the following characteristics:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 233.27 g/mol | |
| Melting Point | 60°C | |
| Boiling Point | 375.51°C (estimated) | |
| Density | 1.0958 g/cm³ (estimated) | |
| Solubility | Low in water; soluble in DMSO |
The compound’s low aqueous solubility and moderate melting point suggest utility in non-polar solvents for synthetic applications .
Synthesis Methodologies
Copper-Catalyzed Aerobic Oxygenation
Sterckx et al. demonstrated the use of copper(I) iodide (CuI) in dimethyl sulfoxide (DMSO) under oxygen atmosphere to oxidize 4-benzylpyridine N-oxide derivatives to 4-benzoylquinoline . Key conditions include:
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Catalyst: 10 mol% CuI
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Solvent: DMSO (1.0 M)
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Temperature: 120°C
Doebner Reaction
A modified Doebner reaction involving condensation of benzaldehyde with aminobenzophenone derivatives in acetic acid yields 4-benzoylquinoline-4-carboxylic acid intermediates, which can be decarboxylated to the target compound . For example:
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Reactants: 4-Aminobenzophenone, benzaldehyde, pyruvic acid
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Conditions: Reflux in acetic acid (12–24 hrs)
Visible-Light Photoredox Catalysis
Recent advances employ visible-light-induced cyclization of aromatic enamines with alkynes, using palladium or copper catalysts . This method offers mild conditions (room temperature, aerobic) and moderate yields (50–65%) .
Biological and Pharmacological Activities
Antimicrobial Properties
Quinoline derivatives, including 4-benzoylquinoline analogs, exhibit potent activity against Gram-positive bacteria. For instance:
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Staphylococcus aureus: Analogous 6-benzoylquinoline-4-carboxylic acid derivatives show MIC values of 8.45 μM, comparable to ciprofloxacin (3.80 μM) .
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Mechanism: Inhibition of DNA gyrase, critical for bacterial DNA replication .
Applications in Organic Synthesis
Diels-Alder Reactions
4-Benzoylquinoline serves as a dienophile in Diels-Alder reactions with electron-deficient dienes, yielding tetrahydroquinoline derivatives . For example, reactions with maleic anhydride produce tricyclic adducts with >70% regioselectivity .
Photoredox Catalysis
The compound’s electron-deficient quinoline ring facilitates visible-light-mediated cross-couplings. In one study, it participated in oxidative cyclization with alkynes to form polycyclic aromatic hydrocarbons (PAHs) under blue LED irradiation .
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